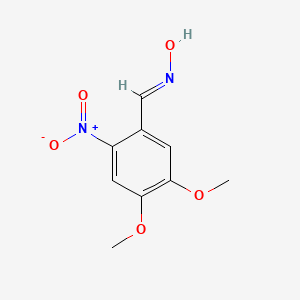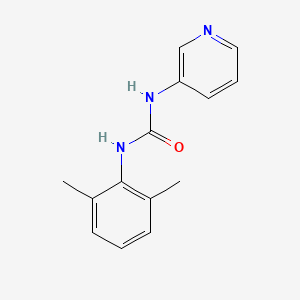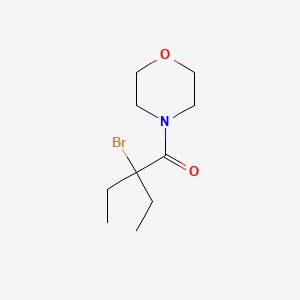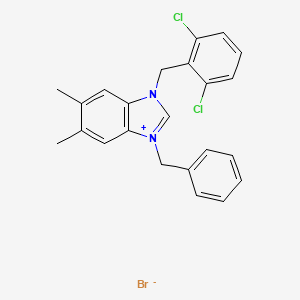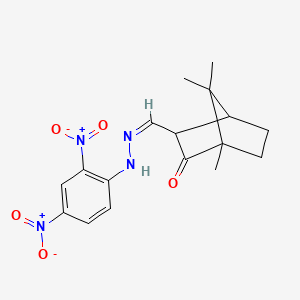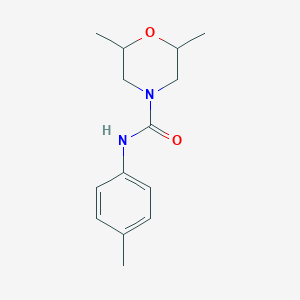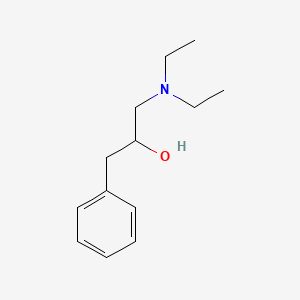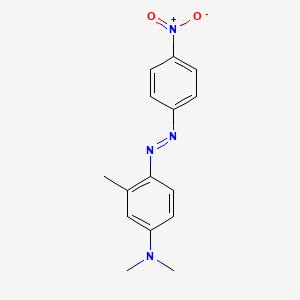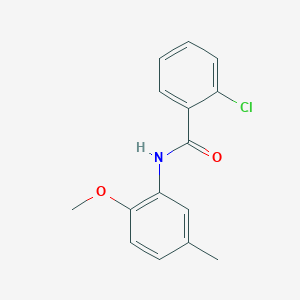![molecular formula C27H22Cl3N3OS B11947301 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, including the formation of the thiourea derivative and subsequent reactions to introduce the naphthalene and diphenyl groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiourea or naphthalene moieties.
Reduction: Reduction reactions could modify the trichloro or other functional groups.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or altered aromatic systems.
Aplicaciones Científicas De Investigación
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Mecanismo De Acción
The mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties would be determined by its molecular structure and interactions with other materials.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diphenylacetamide: A simpler analog without the thiourea and naphthalene groups.
Naphthalene derivatives: Compounds with similar aromatic systems.
Thiourea derivatives: Compounds with similar functional groups.
Uniqueness
The unique combination of functional groups and aromatic systems in 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely imparts distinct chemical and physical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C27H22Cl3N3OS |
|---|---|
Peso molecular |
542.9 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C27H22Cl3N3OS/c28-27(29,30)25(33-26(35)31-22-16-15-18-9-7-8-14-21(18)17-22)32-24(34)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23,25H,(H,32,34)(H2,31,33,35) |
Clave InChI |
REAGMEUXIOJSPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


